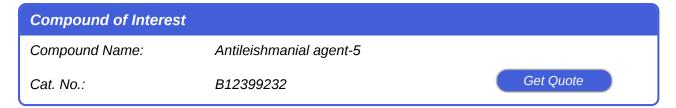


Repurposing Existing Drugs for Antileishmanial Activity: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging resistance, and high cost, necessitate the urgent development of new, effective, and accessible antileishmanial agents. Drug repurposing, the strategy of identifying new uses for approved or investigational drugs, offers a promising and accelerated pathway for discovering novel antileishmanial treatments. This technical guide provides an in-depth overview of key repurposed drugs with demonstrated antileishmanial activity, their mechanisms of action, relevant signaling pathways, and detailed experimental protocols for their evaluation.

Repurposed Drugs with Antileishmanial Activity: A Quantitative Overview

A growing number of drugs, originally developed for other indications, have shown potent activity against Leishmania parasites. This section summarizes the in vitro and in vivo efficacy of some of the most promising candidates.

Table 1: In Vitro Antileishmanial Activity of Repurposed Drugs



Drug Class	Drug Name	Leishm ania Species	Parasite Stage	IC50 / EC50 (μΜ)	Cytotoxi city (CC50) (µM)	Selectiv ity Index (SI)	Referen ce(s)
Anticanc er	Tamoxife n	L. amazone nsis	Promasti gote	~10	>88	>8.8	[1][2]
L. amazone nsis	Amastigo te	4.25 ± 0.80	>88	>20.7	[3]		
Sunitinib	L. donovani	Amastigo te	1.1	>10	>9.1	[4][5]	_
Sorafenib	L. donovani	Amastigo te	3.7	>10	>2.7	[4][5]	
Lapatinib	L. donovani	Amastigo te	2.5	>10	>4	[4][5]	
Miltefosin e	L. donovani	Amastigo te	1.0	-	-	[4]	
Antidepre ssant	Sertraline	L. donovani	Promasti gote	2.2 mg/L (~6.4 μM)	-	-	[6]
L. donovani	Amastigo te	2.3 mg/L (~6.7 μM)	-	-	[6]		
L. infantum	Amastigo te	2.5	-	-	[7]	•	
Antifunga I (Azoles)	Posacon azole	L. amazone nsis	Promasti gote	2.74	-	-	
L. amazone	Amastigo te	1.63	-	-			•



nsis							
Itraconaz ole	L. amazone nsis	Promasti gote	0.44	-	-		
L. amazone nsis	Amastigo te	0.08	-	-			
Antitrypa nosomal	Suramin	L. donovani	Amastigo te	4.1 ± 0.3	51 ± 5	12.4	[8]
Miscellan eous	Dibucain e	L. major / L. infantum	Amastigo te	≤ 1.99 μg/mL	> IC50	-	[9]
Domperi done	L. major / L. infantum	Amastigo te	≤ 1.99 μg/mL	> IC50	-	[9]	

Table 2: In Vivo Efficacy of Repurposed Drugs in Animal Models



Drug Name	Leishmania Species	Animal Model	Dosing Regimen	Reduction in Parasite Burden	Reference(s
Tamoxifen	L. amazonensis	BALB/c mice	20 mg/kg/day for 15 days (i.p.)	>99.7% reduction in lesion	[1][10]
Sertraline	L. donovani	BALB/c mice	10 mg/kg, twice weekly for 4 weeks (oral)	72% (spleen), 70% (liver)	[6]
Sertraline (liposomal)	L. infantum	BALB/c mice	1 mg/kg for 10 days (s.c.)	89% (liver)	[7][11]
Sunitinib	L. donovani	BALB/c mice	50 mg/kg/day for 5 days (oral)	41% (liver)	[5][12]
Sorafenib	L. donovani	BALB/c mice	50 mg/kg/day for 5 days (oral)	30% (liver)	[5][12]
Lapatinib	L. donovani	BALB/c mice	50 mg/kg/day for 5 days (oral)	36% (liver)	[5][12]
Suramin	L. donovani	BALB/c mice	20 mg/kg/day, twice a week for 15 days	87.4% (spleen), 84.3% (liver)	[13][14]

Key Signaling Pathways and Mechanisms of Action

The antileishmanial activity of repurposed drugs often stems from their ability to interfere with essential biochemical pathways in the parasite that are distinct from or less critical in the mammalian host.



Sterol Biosynthesis Pathway

Leishmania parasites synthesize ergosterol and other ergostane-based sterols for their cell membranes, in contrast to mammalian cells which utilize cholesterol. This metabolic divergence makes the sterol biosynthesis pathway an attractive drug target. Azole antifungals, for instance, inhibit the enzyme sterol 14α -demethylase (CYP51), a key enzyme in this pathway, leading to the accumulation of toxic sterol precursors and disruption of membrane integrity.



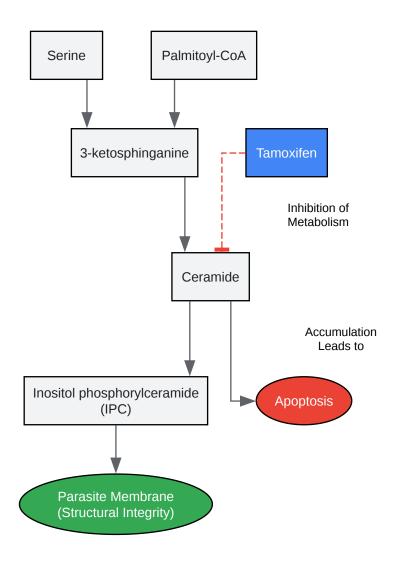
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Caption: Inhibition of the Leishmania sterol biosynthesis pathway by azole antifungals.

Sphingolipid Metabolism

Sphingolipids are crucial components of Leishmania cell membranes and are involved in parasite signaling and differentiation.[15] The parasite's sphingolipid metabolism differs from that of its mammalian host, presenting another therapeutic window.[16] Tamoxifen, an anticancer drug, has been shown to interfere with sphingolipid biosynthesis in Leishmania, leading to parasite death.[17][18] It is believed to disrupt the parasite's membrane integrity and mitochondrial function.[19]





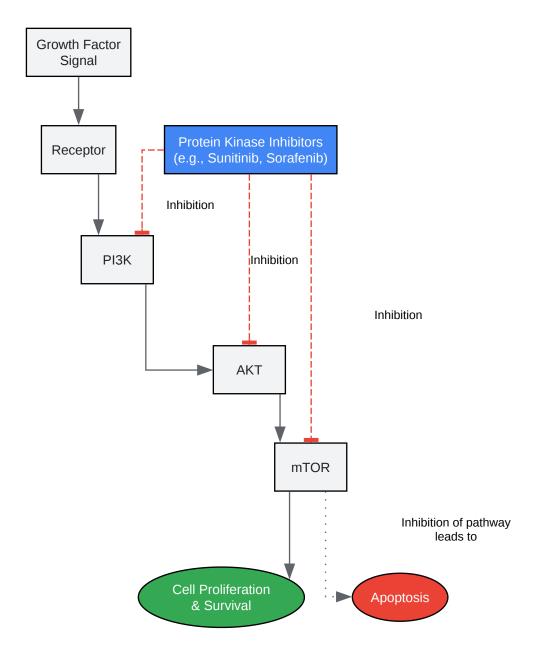
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Caption: Disruption of Leishmania sphingolipid metabolism by tamoxifen.

Protein Kinase Signaling

Protein kinases are essential regulators of numerous cellular processes in Leishmania, including cell cycle progression, differentiation, and stress response.[20] The parasite kinome is distinct from that of humans, offering opportunities for selective inhibition. Several FDA-approved protein kinase inhibitors developed for cancer therapy have demonstrated potent antileishmanial activity.[21] For example, inhibitors of the PI3K/AKT/mTOR pathway have shown efficacy against Leishmania.[4][22][23]





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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway in Leishmania.

Calcium Homeostasis

Calcium is a critical second messenger in Leishmania, regulating processes such as cell motility, differentiation, and invasion of host cells. The parasite maintains a delicate balance of intracellular calcium through a network of channels, pumps, and storage organelles like the acidocalcisomes. Disruption of this homeostasis is lethal to the parasite. Sertraline, an



antidepressant, is thought to exert its antileishmanial effect in part by disrupting mitochondrial function and ATP production, which would indirectly affect calcium homeostasis.[9][24]

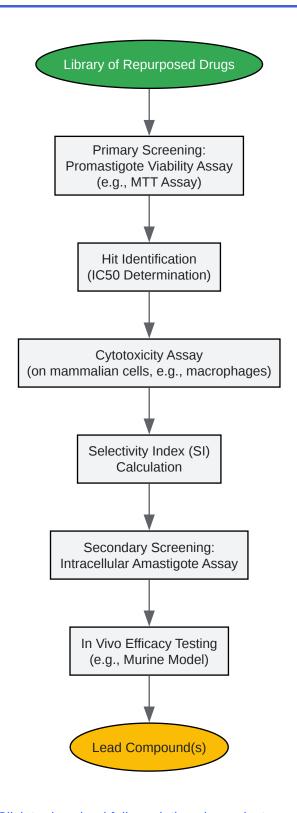
Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antileishmanial activity of repurposed drugs.

General Experimental Workflow for Antileishmanial Drug Screening

A typical workflow for screening repurposed drugs for antileishmanial activity involves a series of in vitro and in vivo assays to determine efficacy and toxicity.





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Caption: General workflow for antileishmanial drug screening.

Promastigote Viability Assay (MTT Assay)



This colorimetric assay is a common method for assessing the viability of Leishmania promastigotes following drug treatment. It measures the metabolic activity of the cells, which is proportional to the number of viable cells.

Materials:

- · Leishmania promastigotes in logarithmic growth phase
- Complete culture medium (e.g., M199 or RPMI-1640 with supplements)
- 96-well flat-bottom microtiter plates
- Test compounds (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilizing solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
- Microplate reader

Procedure:

- Harvest and count Leishmania promastigotes. Adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.
- Add 100 μL of the promastigote suspension to each well of a 96-well plate.
- Prepare serial dilutions of the test compounds. Add 100 μL of each dilution to the respective wells. Include wells with untreated cells (negative control) and a reference drug (positive control, e.g., Amphotericin B).
- Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C) for 72 hours.
- After incubation, add 20 μL of MTT solution to each well and incubate for a further 4 hours in the dark.



- Centrifuge the plate (e.g., at 2000 x g for 10 minutes) and carefully remove the supernatant.
- Add 100 μL of the solubilizing solution to each well to dissolve the formazan crystals.
- Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Intracellular Amastigote Assay (Macrophage Infection Model)

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of the parasite.

Materials:

- Macrophage cell line (e.g., J774A.1, THP-1) or primary peritoneal macrophages
- Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS)
- Stationary-phase Leishmania promastigotes
- 24-well or 96-well plates with glass coverslips (for microscopy) or standard plates (for other readouts)
- Test compounds
- Giemsa stain
- Microscope

Procedure:

 Seed macrophages onto plates (with coverslips if using microscopy) and allow them to adhere overnight.



- Infect the adherent macrophages with stationary-phase promastigotes at a parasite-tomacrophage ratio of approximately 10:1.
- Incubate for 4-24 hours to allow for phagocytosis.
- Wash the cells to remove non-phagocytosed promastigotes.
- Add fresh medium containing serial dilutions of the test compounds.
- Incubate for 48-72 hours.
- For microscopic evaluation, fix the cells on the coverslips with methanol and stain with Giemsa.
- Determine the number of amastigotes per 100 macrophages for each drug concentration.
- Calculate the 50% effective concentration (EC50) by plotting the percentage of infection reduction against the logarithm of the drug concentration.

Alternative Readouts: For higher throughput, automated imaging systems or reporter geneexpressing parasites (e.g., expressing luciferase or fluorescent proteins) can be used to quantify the parasite load.

Conclusion and Future Directions

Drug repurposing has emerged as a vital strategy in the quest for new antileishmanial therapies. The identification of existing drugs with potent activity against Leishmania significantly reduces the time and cost associated with traditional drug discovery pipelines. The diverse mechanisms of action of these repurposed drugs, targeting unique aspects of the parasite's biology such as sterol and sphingolipid metabolism, and protein kinase signaling, offer multiple avenues for therapeutic intervention.

Future research should focus on:

 Synergistic Combinations: Investigating the efficacy of combination therapies using repurposed drugs with different mechanisms of action to enhance efficacy and combat drug resistance.



- Optimized Drug Delivery: Developing novel drug delivery systems to improve the therapeutic index of repurposed drugs, targeting them specifically to infected macrophages.
- Clinical Validation: Advancing the most promising repurposed drug candidates into welldesigned clinical trials to evaluate their safety and efficacy in human leishmaniasis.

By leveraging the existing pharmacopoeia and a deeper understanding of Leishmania biology, the drug repurposing approach holds immense potential to deliver the next generation of antileishmanial treatments.

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